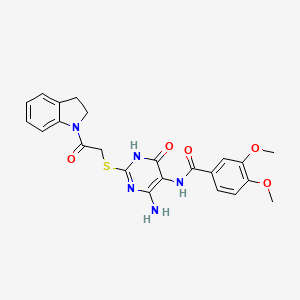![molecular formula C14H19ClN2O3S B2376428 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one CAS No. 731011-96-4](/img/structure/B2376428.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one” is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83. It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one” can be represented by the SMILES notation: CCC(=O)N1CCN(CC1)S(=O)(=O)c1ccccc1 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Compounds similar to 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one have been synthesized using various techniques. For example, 1-Benzenesulfonyl-4-benzhydryl-piperazine was synthesized from 1-benzhydryl piperazine with benzenesulfonyl chloride, showcasing a method of producing complex piperazine derivatives (Kumar et al., 2007).
Crystal Structure : The crystal structures of these compounds have been extensively studied. Research has shown that these compounds often crystallize in the monoclinic crystal class and exhibit specific geometries around sulfur atoms, as seen in various piperazine derivatives (Kumara et al., 2017).
Physicochemical Properties
- Physical Characterization : The physicochemical properties of similar compounds have been characterized, such as in the case of 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride. These studies provide insight into solid-state forms, hydration/dehydration behaviors, and crystal morphology (Hugerth et al., 2006).
Potential Therapeutic Applications
Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, a potential therapeutic application in treating Alzheimer's disease. Molecular docking studies of these derivatives have provided insights into their binding properties and potential as therapeutics (Varadaraju et al., 2013).
Antitumor Activity : Some piperazine derivatives have been evaluated for their antitumor activities. For instance, 1-benzhydryl-sulfonyl-piperazine derivatives showed inhibitory activity against human breast cancer cell proliferation (Kumar et al., 2007).
Anti-Bone Cancer Activity : Heterocyclic compounds derived from piperazine structures have been tested for their anti-bone cancer activities, demonstrating potential as therapeutic agents (Lv et al., 2019).
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-4-chlorobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-8-4-7-14(18)16-9-11-17(12-10-16)21(19,20)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRMHILXALASRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2376345.png)
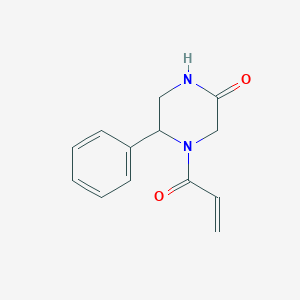
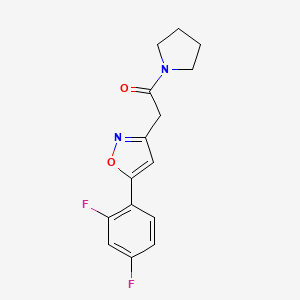
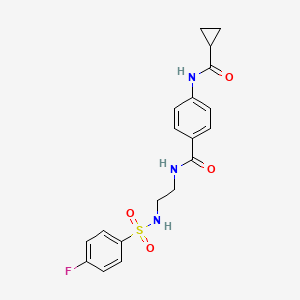
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)
![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)
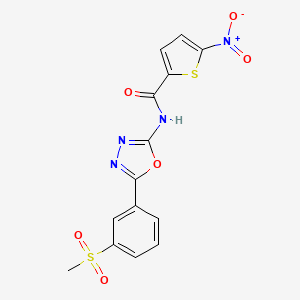
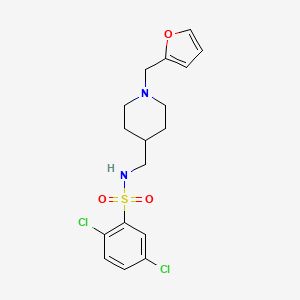
amino}acetamide](/img/structure/B2376365.png)
amine](/img/structure/B2376366.png)
